
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid and related compounds involves complex chemical reactions. For example, the toxicology and carcinogenesis studies of a closely related compound, 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid, reveal its use in the synthesis of dyes and optical brighteners or fluorescent whitening agents (National Toxicology Program technical report series, 1992). Additionally, the preparation and characterization of related stilbene disulfonates such as 4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) involve their synthesis in various isomeric forms, highlighting the chemical versatility and structural complexity of these compounds (Jakobsen & Horobin, 1989).
Molecular Structure Analysis
The molecular structure of stilbenedisulfonic acid derivatives is crucial for their function and applications. The resonance energy transfer studies used to characterize the binding site of the anion-exchange system in human erythrocyte membranes provide insights into the molecular interactions and structure-function relationships of these compounds (Rao et al., 1979).
Chemical Reactions and Properties
Stilbenedisulfonic acids engage in a variety of chemical reactions, influenced by their structure and substituents. For example, the interaction of 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes forms amino acid conjugates, highlighting the reactivity of these compounds with biological molecules (Ramjeesingh et al., 1981).
Physical Properties Analysis
The physical properties of stilbenedisulfonic acids, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The synthesis and characterization of related compounds offer insights into the modularity and design strategies for achieving specific physical properties (Tothadi & Desiraju, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, of 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid and its derivatives, are crucial for their applications. Studies on the kinetics of binding to band 3 and the effects on cellular processes provide valuable information on the chemical behavior of these compounds (Salhany et al., 1994).
Scientific Research Applications
Synthesis of Dyes and Optical Brighteners : One derivative, 4,4'-Diamino-2,2'-Stilbenedisulfonic acid, disodium salt, is utilized in the synthesis of dyes and optical brighteners or fluorescent whitening agents (National Toxicology Program technical report series, 1992)(National Toxicology Program, 1992).
Inhibition of Ion Uptake in Plants : 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid inhibits the uptake of chloride and sulfate ions in corn root protoplasts without affecting phosphate and potassium uptake (Lin, 1981)(Lin, 1981).
Cardiac Research : Stilbenedisulfonic acid derivatives increase cAMP-activated chloride current in cardiac ventricular myocytes, suggesting their ineffectiveness as antagonists in this context (Harvey, 1993)(Harvey, 1993).
Investigations into Band 3 Anion Exchange : Stilbenedisulfonates are allosteric inhibitors of band 3 anion exchange in erythrocyte membranes. Their covalent binding causes allosteric effects on neighboring subunits in a band 3 dimer (Salhany, 1996)(Salhany Jm, 1996).
Proton Exchange Membrane Potential : Synthesized fluorinated sulfonated polytriazoles, which include stilbenedisulfonic acid derivatives, show potential as proton exchange membranes due to their high stability (Singh et al., 2014)(Singh et al., 2014).
Neuroprotection : One study reported that 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid protects cultured cerebellar granule neurons from death, blocking the death program upstream of caspases (Himi et al., 2002)(Himi, Ishizaki, & Murota, 2002).
Safety And Hazards
properties
IUPAC Name |
5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSXLMHJHPRDX-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |
CAS RN |
7342-14-5 | |
| Record name | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




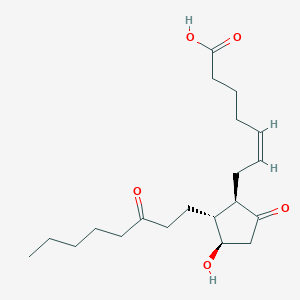
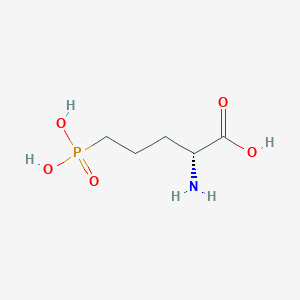
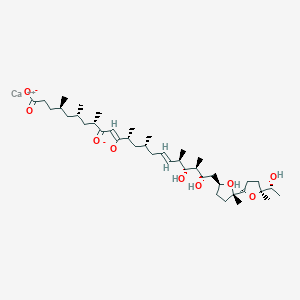




![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

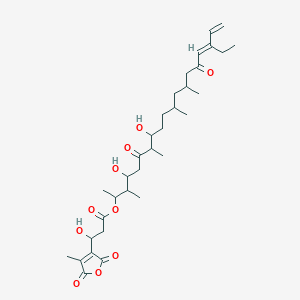
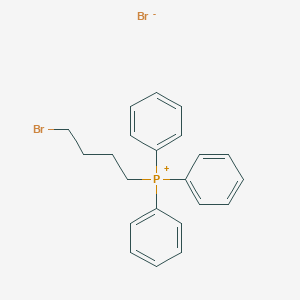
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)